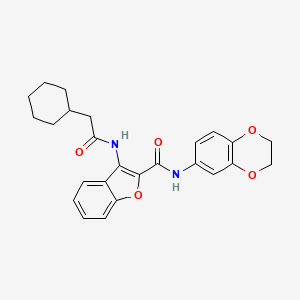

3-(2-cyclohexylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

Description

This compound features a benzofuran-carboxamide core linked to a 2,3-dihydro-1,4-benzodioxin moiety via an amide bond, with a 2-cyclohexylacetamido substituent at the 3-position of the benzofuran ring. The benzofuran and benzodioxin systems are heterocyclic scaffolds known for diverse bioactivities, including antioxidant and hepatoprotective effects .

Properties

IUPAC Name |

3-[(2-cyclohexylacetyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c28-22(14-16-6-2-1-3-7-16)27-23-18-8-4-5-9-19(18)32-24(23)25(29)26-17-10-11-20-21(15-17)31-13-12-30-20/h4-5,8-11,15-16H,1-3,6-7,12-14H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOUVTCMSXILID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclohexylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Introduction of the Cyclohexylacetamido Group: This step involves the acylation of the benzofuran core with cyclohexylacetic acid or its derivatives under suitable conditions.

Attachment of the Dihydrobenzo[b][1,4]dioxin Moiety: The final step involves the coupling of the dihydrobenzo[b][1,4]dioxin moiety to the benzofuran core, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core and the cyclohexylacetamido group.

Reduction: Reduction reactions can target the carbonyl groups and the aromatic rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and dihydrobenzo[b][1,4]dioxin moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In the field of biology and medicine, 3-(2-cyclohexylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide may exhibit biological activity, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-cyclohexylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloroacetamido Analog (CAS 888465-77-8)

Structure : The closest analog replaces the cyclohexyl group with a chloroacetamido moiety (C₁₉H₁₅ClN₂O₅) .

Key Differences :

- Substituent : Chlorine (electron-withdrawing) vs. cyclohexyl (bulky, lipophilic).

- Molecular Weight : Chloro-substituted analog has a lower molecular weight (386.8 g/mol) compared to the cyclohexyl variant (estimated ~437.5 g/mol).

Implications : - Biological activity could diverge significantly; chlorinated compounds often exhibit antimicrobial properties, while lipophilic groups may target intracellular enzymes or receptors .

1,4-Dioxane-Containing Flavones (e.g., Compound 4f)

Structure: Flavones with a 1,4-dioxane ring, such as 3',4'-(1",4"-dioxino)flavone (4f) . Key Differences:

- Core : Flavone (chromen-4-one) vs. benzofuran-carboxamide.

- Bioactivity : 4f demonstrated antihepatotoxic activity comparable to silymarin in rat models, reducing SGOT and SGPT levels .

Implications : - However, the benzofuran core might alter binding affinity or metabolic stability.

Cyclohexyl-Substituted Hydroxamic Acids (e.g., Compound 9)

Structure : N-(4-chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (9) features a hydroxamic acid group and cyclohexyl chain .

Key Differences :

- Functional Group : Hydroxamic acid (metal-chelating) vs. carboxamide.

- Bioactivity : Hydroxamic acids like 9 are potent antioxidants in DPPH and β-carotene assays .

Implications : - The target compound lacks hydroxamic acid’s metal-chelating capacity, which may limit antioxidant efficacy. However, the benzofuran-benzodioxin framework could enable alternative radical-scavenging mechanisms.

Sulfonamide Derivatives (e.g., N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide)

Structure : A sulfonamide-linked benzodioxin compound .

Key Differences :

- Functional Group : Sulfonamide (polar, acidic) vs. carboxamide (less acidic).

Implications : - Sulfonamides typically exhibit antibacterial activity, whereas carboxamides are more common in enzyme inhibition (e.g., kinase or protease targets). The benzodioxin moiety may contribute to shared pharmacokinetic properties, such as metabolic resistance .

Biological Activity

The compound 3-(2-cyclohexylacetamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide represents a novel chemical entity with significant potential in medicinal chemistry. This article reviews its biological activity based on diverse research findings, focusing on its enzyme inhibition properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound includes:

- A benzofuran core, known for various biological activities.

- A dihydro-benzodioxin moiety which enhances its pharmacological profile.

- A cyclohexylacetamido side chain that may influence its interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxane structure. The compound has been evaluated for its activity against:

- α-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for managing Type 2 Diabetes Mellitus (T2DM). Compounds with similar structures have shown substantial inhibitory activity against α-glucosidase, indicating potential for glucose regulation .

- Acetylcholinesterase (AChE) : Inhibitors of AChE are significant in the treatment of Alzheimer's disease. While the compound's specific activity against AChE remains to be fully characterized, related compounds have demonstrated variable inhibitory effects .

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives exhibit promising antimicrobial properties. The compound's structural components suggest potential activity against various pathogens:

- Antimycobacterial Activity : Certain benzofuran derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 2 μg/mL .

- Broad-spectrum Antibacterial Activity : Compounds with similar scaffolds have been effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Kasimogullari et al. (2016) | Enzyme Inhibition | Compounds showed significant inhibition of α-glucosidase with potential for T2DM management. |

| Abbasi et al. (2014) | AChE Inhibition | Related sulfonamide derivatives exhibited varying degrees of AChE inhibition, suggesting possible neuroprotective effects. |

| Yempala et al. (2014) | Antimicrobial Activity | Benzofuran derivatives displayed potent antimycobacterial activity; MIC values ranged from 2 to 8 μg/mL against M. tuberculosis. |

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. These studies suggest that structural features such as hydrogen bond donors and acceptors play a crucial role in binding efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.